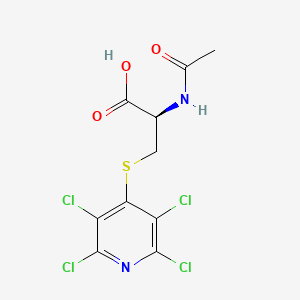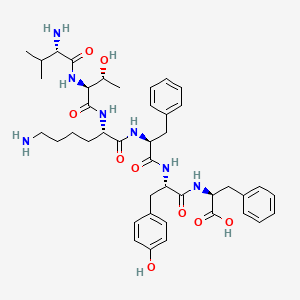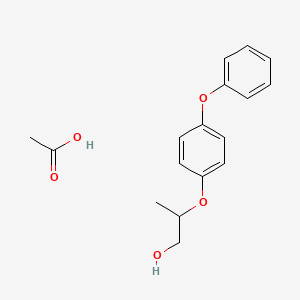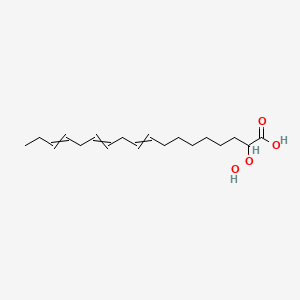
2-Hydroperoxyoctadeca-9,12,15-trienoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroperoxyoctadeca-9,12,15-trienoic acid is a lipid hydroperoxide derived from the oxidation of polyunsaturated fatty acids. It is a significant intermediate in the metabolism of alpha-linolenic acid and plays a crucial role in various biological processes, including inflammation and cell signaling .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-Hydroperoxyoctadeca-9,12,15-trienoic acid can be synthesized enzymatically from linoleic and linolenic acids. The process involves the action of lipoxygenase enzymes, which introduce a hydroperoxy group at specific positions on the fatty acid chain . The reaction typically occurs in an aqueous environment at physiological pH and temperature.
Industrial Production Methods: Industrial production of this compound involves large-scale enzymatic reactions using lipoxygenase enzymes. The fatty acids are extracted from natural sources such as plant oils and subjected to enzymatic oxidation. The resulting hydroperoxides are then purified using techniques like flash column chromatography .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Hydroperoxyoctadeca-9,12,15-trienoic acid undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form more reactive species such as aldehydes and ketones.
Reduction: The hydroperoxy group can be reduced to a hydroxyl group.
Substitution: The hydroperoxy group can be substituted by other functional groups under specific conditions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions
Major Products:
Oxidation: Aldehydes, ketones, and other reactive oxygen species.
Reduction: Hydroxyl derivatives.
Substitution: Compounds with different functional groups replacing the hydroperoxy group
Wissenschaftliche Forschungsanwendungen
2-Hydroperoxyoctadeca-9,12,15-trienoic acid has numerous applications in scientific research:
Chemistry: It is used as a model compound to study lipid peroxidation and oxidative stress.
Biology: It plays a role in cell signaling pathways and is involved in the regulation of inflammation and immune responses.
Medicine: It is studied for its potential therapeutic effects in conditions related to oxidative stress and inflammation.
Industry: It is used in the production of bio-based materials and as an intermediate in the synthesis of other bioactive compounds
Wirkmechanismus
The mechanism of action of 2-Hydroperoxyoctadeca-9,12,15-trienoic acid involves its interaction with cellular components, leading to the generation of reactive oxygen species. These reactive species can modify proteins, lipids, and DNA, thereby influencing various cellular processes. The compound acts as a signaling molecule, modulating pathways related to inflammation, apoptosis, and cell proliferation .
Vergleich Mit ähnlichen Verbindungen
- 9-Hydroperoxyoctadeca-10,12,15-trienoic acid
- 13-Hydroperoxyoctadeca-9,11,15-trienoic acid
Comparison: 2-Hydroperoxyoctadeca-9,12,15-trienoic acid is unique due to its specific position of the hydroperoxy group, which influences its reactivity and biological activity. Compared to similar compounds, it has distinct roles in lipid peroxidation and cell signaling, making it a valuable compound for research in oxidative stress and inflammation .
Eigenschaften
CAS-Nummer |
150950-22-4 |
|---|---|
Molekularformel |
C18H30O4 |
Molekulargewicht |
310.4 g/mol |
IUPAC-Name |
2-hydroperoxyoctadeca-9,12,15-trienoic acid |
InChI |
InChI=1S/C18H30O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(22-21)18(19)20/h3-4,6-7,9-10,17,21H,2,5,8,11-16H2,1H3,(H,19,20) |
InChI-Schlüssel |
BFDKCISGMFXZOW-UHFFFAOYSA-N |
Kanonische SMILES |
CCC=CCC=CCC=CCCCCCCC(C(=O)O)OO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


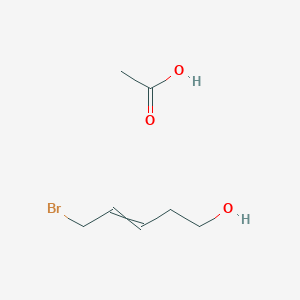
![1-Propanone, 1-[4-methyl-2-(2-pyridinyl)phenyl]-](/img/structure/B12553169.png)
![Methanone, [(2S,3R)-3-methyloxiranyl]phenyl-](/img/structure/B12553172.png)

![1,2-Difluoro-4-[2-fluoro-4-(4-propylcyclohexyl)phenyl]benzene](/img/structure/B12553184.png)
![2-[6-(Dimethylamino)purin-9-yl]ethoxymethylphosphonic acid](/img/structure/B12553186.png)
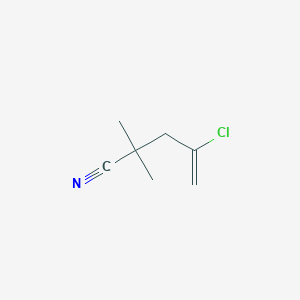
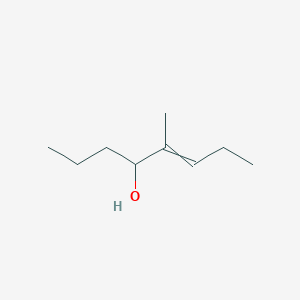
![Dimethylbis[2-methyl-4,6-di(propan-2-yl)-1H-inden-1-yl]silane](/img/structure/B12553216.png)

![N-[3-(Dimethylamino)propyl]-N-(2-hydroxyethyl)dodecanamide](/img/structure/B12553224.png)
